The synthesis of dovitinib lactate involves several steps that typically start with the production of the core benzimidazole-quinolinone structure. The key steps include:
Technical parameters such as reaction time, temperature, and pH are critical in optimizing yields and ensuring the quality of the final product .
Dovitinib lactate has a complex molecular structure characterized by its benzimidazole-quinolinone backbone. The molecular formula is CHFNO, with a molecular weight of approximately 465.52 g/mol.
The three-dimensional conformation of dovitinib lactate allows it to effectively bind to target kinases, which is critical for its mechanism of action .
Dovitinib lactate participates in several chemical reactions that are relevant to its pharmacological activity:
Dovitinib lactate exerts its anticancer effects through a multi-targeted approach:
Dovitinib lactate exhibits several notable physical and chemical properties:
These properties contribute significantly to its pharmacokinetics, including absorption rates and bioavailability .
Dovitinib lactate has several scientific applications:
Dovitinib lactate (CHIR-258, TKI-258) is a multi-targeted tyrosine kinase inhibitor characterized by its quinoline-benzimidazole structure. It exhibits nanomolar potency against key receptor tyrosine kinases (RTKs) involved in tumor angiogenesis and proliferation [1] [2].
Dovitinib demonstrates marked isoform selectivity within the FGFR family, with the highest affinity for FGFR1 (IC₅₀ = 8–10 nM) and FGFR3 (IC₅₀ = 3.2–9 nM). In contrast, it shows weaker inhibition of FGFR2 (IC₅₀ = 400 nM) and minimal activity against FGFR4 (IC₅₀ = 3,000 nM) [1] [6]. This selectivity profile positions dovitinib as a targeted therapeutic option for cancers driven by FGFR1/3 dysregulation, such as certain subtypes of multiple myeloma and urothelial carcinoma [1] [2].
Dovitinib potently inhibits VEGFR isoforms (VEGFR1 IC₅₀ = 3.2 nM; VEGFR2 IC₅₀ = 20 nM; VEGFR3 IC₅₀ = 2.5 nM) and PDGFRβ (IC₅₀ = 4 nM), albeit with reduced activity against PDGFRα (IC₅₀ = 50 nM) [1] [6]. This broad anti-angiogenic activity disrupts tumor vascularization by simultaneously targeting VEGF-driven endothelial cell survival and PDGF-mediated pericyte recruitment [1] [2].
Significant off-target activities include potent inhibition of FLT3 (IC₅₀ = 1 nM), c-KIT (IC₅₀ = 2 nM), and RET (IC₅₀ = 5 nM) [1] [3] [6]. These interactions expand dovitinib’s therapeutic potential to hematological malignancies (e.g., FLT3-mutated AML) and gastrointestinal stromal tumors (c-KIT-driven) but also contribute to a complex pharmacological profile that may influence both efficacy and resistance mechanisms [1] [3].
Table 1: Kinase Inhibition Profile of Dovitinib Lactate
Kinase Target | IC₅₀ (nM) | Biological Relevance |
---|---|---|
FGFR1 | 8–10 | Luminal breast cancer, myeloma |
FGFR3 | 3.2–9 | Bladder cancer, myeloma |
VEGFR1 | 3.2 | Angiogenesis, metastasis |
VEGFR2 | 20 | Primary angiogenesis driver |
PDGFRβ | 4 | Pericyte recruitment |
FLT3 | 1 | Acute myeloid leukemia |
c-KIT | 2 | Gastrointestinal stromal tumors |
RET | 5 | Thyroid cancer |
The inhibitory activity of dovitinib arises from its competitive binding at the ATP pocket of target kinases, facilitated by specific molecular interactions that confer both potency and selectivity [1].
Structural studies (PDB IDs: 5AM6, 5A46) reveal that dovitinib forms three critical hydrogen bonds within the FGFR1 hinge region: (1) Quinoline NH with E562 carbonyl, (2) Quinoline 2-keto group with A564 backbone NH, and (3) Benzimidazole NH with A564 carbonyl [1]. Hydrophobic interactions involve three spine residues (CS6/7/8), shell residues (Sh1/2), and gatekeeper residue V561. Unlike deep-pocket inhibitors (e.g., imatinib), dovitinib occupies only the front pocket without extending beyond the gatekeeper [1] [2].
Dovitinib stabilizes the "DFG-Din" inactive conformation, characterized by a folded activation loop and autoinhibitory brake. This binding mode classifies dovitinib as a Type I½B inhibitor, combining features of both Type I (active conformation) and Type II (inactive conformation) inhibitors [1]. The DFG-Din state enables potent inhibition while accommodating structural variations across kinase families [1].
The V561M gatekeeper mutation in FGFR1 enhances hydrophobic interactions between dovitinib and the ATP pocket. Structural analysis (PDB ID: 5AM7) shows that M561 displaces two water molecules and Lys514 from the binding cleft, increasing binding affinity compared to wild-type (V561) [1]. This mutation-dependent enhancement contrasts with inhibitors like erdafitinib, which show reduced efficacy against analogous mutations [1].
Table 2: Structural Features of Dovitinib-Kinase Complexes
PDB ID | Kinase | Binding Features | Classification |
---|---|---|---|
5AM6 | FGFR1 (wild-type) | H-bonds: E562, A564 (×2); Hydrophobic: V561, CS6/7/8, Sh1/2 | Type I½B |
5AM7 | FGFR1 (V561M) | Enhanced M561 hydrophobic contact; Lys514 displacement | Type I½B |
4TYI | FGFR4 | DFG-in conformation; H-bonds: Ala553; Hydrophobic: Val550, Val481, Leu619 | Type I |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7